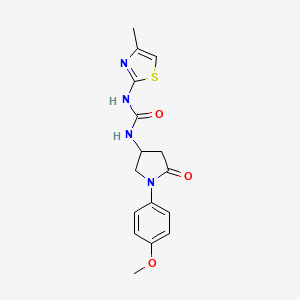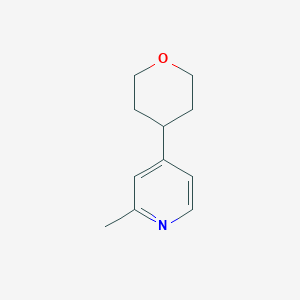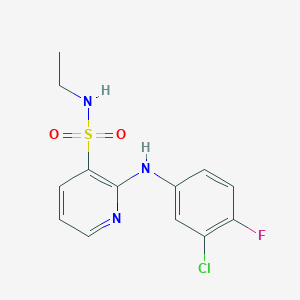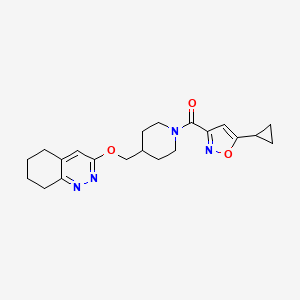
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24F3N3O2S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Molecular Studies
Structural Study of Nimesulide Derivatives : The structural analysis of nimesulide derivatives, which share a sulfonamide functional group with the compound , has revealed insights into the effect of substitution on supramolecular assembly. Through X-ray powder diffraction, DFT optimized molecular geometries, and Hirshfeld surface analyses, researchers have studied the nature of intermolecular interactions. This kind of structural study is essential for understanding the potential applications of sulfonamide derivatives in material science and molecular engineering (Dey et al., 2015).
Mechanistic Insights in Organic Reactions
Rearrangement in Sulfonamide Derivatives : Research into the rearrangement of threonine and serine-based sulfonamides has uncovered a pathway to pyrrolidin-3-ones, providing a mechanistic basis for synthesizing novel organic compounds. Such studies are critical for developing new synthetic methods in organic chemistry (Králová et al., 2019).
Cationic Cyclisations Terminated by Sulfonamide Group : Exploration of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides demonstrates the role of sulfonamides in promoting specific cyclization reactions. This research highlights the utility of sulfonamide groups in facilitating complex organic reactions, leading to the formation of polycyclic systems (Haskins & Knight, 2002).
Supramolecular Chemistry
Sulfonamides as Ligands for Metal Coordination : The study of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures. These compounds demonstrate potential as ligands for metal coordination, which could be explored further for applications in catalysis and material science (Jacobs et al., 2013).
Proton-Donating Ability and Self-association
Conformations and Self-association of Sulfonamides : Investigating the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has shed light on its behavior in solution and the solid state. This research into proton-donating ability and self-association mechanisms is valuable for understanding the fundamental properties of sulfonamides in various solvents (Sterkhova et al., 2014).
Propriétés
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2S/c1-15-12-19(6-9-24-15)26-10-7-16(8-11-26)13-25-29(27,28)14-17-2-4-18(5-3-17)20(21,22)23/h2-6,9,12,16,25H,7-8,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLZSBHUBTGNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)
![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)







![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2356262.png)